molecular formula C6H6BrNOS B12630929 4-Bromo-3-methylthiophene-2-carboxamide CAS No. 945557-05-1

4-Bromo-3-methylthiophene-2-carboxamide

Cat. No.: B12630929
CAS No.: 945557-05-1
M. Wt: 220.09 g/mol
InChI Key: UZPIBVSMMJDVSA-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylthiophene-2-carboxamide typically involves the bromination of 3-methylthiophene followed by the introduction of the carboxamide group. One common method includes the lithiation of 3-methylthiophene using n-butyllithium, followed by bromination with a brominating agent such as N-bromosuccinimide (NBS). The resulting 4-bromo-3-methylthiophene is then subjected to carboxamidation using reagents like ammonia or primary amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Thiophene derivatives with various substituents replacing the bromine atom.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

    Coupling Products: Biaryl thiophenes and other complex structures.

Scientific Research Applications

4-Bromo-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carboxamide group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    4-Bromo-3-methylthiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

    3-Methylthiophene-2-carboxamide: Lacks the bromine atom at the 4-position.

    4-Bromo-2-methylthiophene-3-carboxamide: Different substitution pattern on the thiophene ring.

Uniqueness: 4-Bromo-3-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

945557-05-1

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

4-bromo-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H6BrNOS/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H2,8,9)

InChI Key

UZPIBVSMMJDVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Br)C(=O)N

Origin of Product

United States

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